molecular formula C4H9N3O2 B1200192 (S)-2-Guanidinopropanoic acid CAS No. 39614-54-5

(S)-2-Guanidinopropanoic acid

Cat. No. B1200192
CAS RN: 39614-54-5
M. Wt: 131.13 g/mol
InChI Key: DVNFLGLGNLXITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-guanidinopropionic acid is a member of guanidines and an alanine derivative. It has a role as a Brassica napus metabolite.

Scientific Research Applications

Crystal Structure and Molecular Analysis

(S)-2-Guanidinopropanoic acid, also known as (S)-2-amino-3-guanidinopropanoic acid, has been studied for its crystal structure and molecular analysis. In a study by Rejnhardt and Daszkiewicz (2020), this compound was synthesized in the form of isostructural salts, showing complex hydrogen bonding networks and interesting molecular structures (Rejnhardt & Daszkiewicz, 2020).

Biological Activity and Antidiabetic Potency

Research has explored the biological activity of analogues of (S)-2-Guanidinopropanoic acid. Studies have shown that certain analogues exhibit antidiabetic properties and resistance to creatine-like metabolism. These findings are significant in the context of non-insulin-dependent diabetes mellitus (NIDDM) and have implications for the development of antidiabetic agents (Vaillancourt et al., 2001), (Larsen et al., 2001).

Impact on Oxidant-Antioxidant System

A study by Ostojić, Stojanović, and Olcina (2015) investigated the effects of dietary (S)-2-Guanidinopropanoic acid on the oxidant-antioxidant system in healthy men. The results indicated a significant increase in superoxide dismutase (SOD) after administration, suggesting potential benefits when used as a dietary supplement (Ostojić et al., 2015).

Role in Muscle Development and Animal Husbandry

(S)-2-Guanidinopropanoic acid has shown promising results in promoting muscle growth and development, especially in the context of animal husbandry. It is a precursor to creatine and has been found to improve the growth performance and health of animals (Yan et al., 2021).

Mitochondrial Function and Neuroprotection

Research has also explored the role of (S)-2-Guanidinopropanoic acid in enhancing mitochondrial function and its neuroprotective properties. In a study by Horvath et al. (2011), it was found that this compound could protect the nigrostriatal dopamine system, suggesting its potential use in neurodegenerative diseases like Parkinson's disease (Horvath et al., 2011).

Stimulation of Brain Mitochondria Biogenesis

Gureev, Shaforostova, Starkov, and Popov (2018) demonstrated that β-guanidinopropionic acid, a variant of (S)-2-Guanidinopropanoic acid, could stimulate mitochondria biogenesis in the brain and alter cognitive behavior in mice. This suggests potential applications in enhancing brain metabolism and physical endurance (Gureev et al., 2018).

properties

IUPAC Name

2-(diaminomethylideneamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-2(3(8)9)7-4(5)6/h2H,1H3,(H,8,9)(H4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNFLGLGNLXITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Guanidinopropanoic acid

CAS RN

39614-54-5
Record name NSC57810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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